2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQANGDMVZKDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356232 | |
| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192879-29-1 | |
| Record name | 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]thiazole compounds exhibit promising antitumor properties. For instance, specific derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase implicated in cancer progression. A study highlighted the synthesis of compounds that not only inhibited c-Met phosphorylation but also induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies revealed moderate to high activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against Candida albicans. These findings position 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester as a candidate for developing new antimicrobial agents .
Antitubercular Activity
Recent investigations into the structure-activity relationship of thienothiazole derivatives have identified several compounds with excellent anti-tubercular activity. One derivative exhibited high oral bioavailability and significant efficacy in murine models of Mycobacterium tuberculosis infection, indicating its potential use in treating tuberculosis .
The biological activities of this compound can be summarized in the following table:
Case Studies
- Antitumor Mechanisms : A study focused on the optimization of thiazole/thiadiazole compounds found that certain derivatives could significantly inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. This research provides insights into the mechanisms by which these compounds exert their effects and highlights their potential for further development as targeted therapies .
- Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of various thiopyrano[2,3-d]thiazoles, researchers identified several compounds with potent activity against both bacterial and fungal strains. The results indicated that modifications to the thiazole structure could enhance antimicrobial efficacy, suggesting pathways for optimizing drug design .
- Tuberculosis Treatment Potential : A recent study evaluated thienothiazolocarboxamide analogues for their anti-tubercular effects. Compound 42 showed promising results with favorable pharmacokinetics and efficacy in animal models, paving the way for clinical evaluation as a new treatment option for tuberculosis .
Mechanism of Action
The mechanism of action of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
- CAS Registry Number : 192879-29-1
- Molecular Formula : C₇H₆N₂O₂S₂
- Molecular Weight : 214.26 g/mol
- InChI Code :
1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9)
Structural Features: The compound consists of a fused thieno[2,3-d]thiazole core, with a methyl ester group at position 6 and an amino group at position 2 (Figure 1). The thienothiazole scaffold is a bicyclic system combining thiophene and thiazole rings, which confers unique electronic and steric properties.
Synthesis: The compound is synthesized via halogenation and nucleophilic substitution reactions. For example, methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate is prepared by reacting methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with ammonia or amines under controlled conditions (e.g., DMF, 100°C, 7 hours) . Yields vary depending on substituents and reaction optimization.
Applications :
This derivative is a key intermediate in synthesizing bioactive molecules, particularly in agrochemicals (e.g., plant systemic resistance inducers) and medicinal chemistry (e.g., antioxidant and anti-inflammatory agents) .
Table 1: Structural and Functional Comparison of Thieno[2,3-d]thiazole Derivatives
Key Observations:
Structural Variations: Substituent Effects: The 2-amino group in the target compound allows for further functionalization (e.g., acetylation, alkylation), while halogenated derivatives (e.g., 2-Cl, 2-Br) enable nucleophilic substitutions . Core Modifications: Thiopyrano[2,3-d]thiazoles (e.g., compound in ) introduce an additional ring, increasing structural rigidity and antioxidant activity.
Synthetic Efficiency :
- Halogenation reactions (e.g., introducing Cl or Br at position 2) achieve moderate yields (40–85%), while sulfur-containing substituents (e.g., propylthio) show higher yields (84%) due to favorable nucleophilic reactivity .
- Benzothiazole derivatives (e.g., ) often require multi-step sequences, including cyclization and hydrolysis, with yields ranging from 68% to 92%.
Biological Activities: Antioxidant Activity: Thiopyrano[2,3-d]thiazoles with methyl groups on aryl rings exhibit superior free-radical scavenging (IC₅₀ ~10–20 μM) compared to unsubstituted analogs . Agrochemical Utility: Thieno[2,3-d]thiazole esters (e.g., methyl 2-methoxy derivatives) induce systemic resistance in plants, likely due to esterase-mediated release of bioactive carboxylic acids . Anti-inflammatory Effects: Rel-(5R,6S,7S)-N-(4-methylphenyl)-7-(4-methylphenyl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxamide shows dual anti-exudative and antioxidant activities, attributed to electron-donating methyl groups .
Physicochemical Properties :
- Solubility : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 2-acetamidobenzo[d]thiazole-6-carboxylic acid), favoring cellular uptake .
- Stability : Halogenated derivatives (e.g., 2-Cl, 2-Br) are prone to hydrolysis under basic conditions, whereas methoxy groups enhance stability .
Biological Activity
2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a heterocyclic compound notable for its diverse biological activities. This compound, belonging to the thiazole family, has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 214.3 g/mol. Its structure includes both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity comparable to standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of thieno[2,3-d]thiazoles possess cytotoxic effects against several cancer cell lines. Specifically, this compound showed promising results in inhibiting the proliferation of leukemia and non-small cell lung cancer cells. The IC50 values ranged from micromolar to submicromolar concentrations, indicating strong potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Leukemia (CCRF-CEM) | < 0.1 | |
| Non-small cell lung cancer | 1.95 | |
| Melanoma | 1.7 |
The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. It is believed to inhibit key enzymes and receptors involved in cellular proliferation and survival pathways. For instance, the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell death.
Study on Anticancer Activity
A recent study conducted by researchers at a leading pharmaceutical institute explored the anticancer effects of various thieno[2,3-d]thiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the optimal conditions for synthesizing 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester? The compound is synthesized via nucleophilic substitution of nitro-thiophene precursors. Key steps include:
- Reaction with sodium thiocyanate to generate intermediate thieno[2,3-d]thiazole derivatives (yield: 84–85%) under mild conditions (50–70°C, DMSO/DMF) .
- Reduction of nitro groups using Fe/AcOH to form the amine functionality .
- Purification via column chromatography (silica gel, PE/EtOAc gradients) to isolate the product .
Advanced: Q. Q2. How can competing side reactions during nucleophilic substitution in DMF be mitigated? DMF may act as a competing nucleophile, leading to dimethylamine byproducts (e.g., compound 13 in Scheme 2, 15% yield). Mitigation strategies include:
- Using non-polar solvents (e.g., dioxane) for oxygen/nitrogen nucleophiles to suppress transamidation .
- Optimizing reaction time and temperature (e.g., 100°C for 1–7 hours) to favor the desired pathway .
- Monitoring reaction progress via TLC or HPLC to detect intermediates .
Structural Characterization
Basic: Q. Q3. What analytical methods are critical for confirming the structure of derivatives?
- NMR spectroscopy :
- Elemental analysis : Validates C, H, N content (e.g., C₇H₆N₂O₂S₂: Calc. C 39.25%, H 2.82%; Found C 39.12%, H 2.79%) .
Advanced: Q. Q4. How can conflicting NMR data for isomeric products be resolved?
- Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguish H-5 from H-7 in thieno-thiazole derivatives) .
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Employ X-ray crystallography for unambiguous assignment (e.g., compound 15 with a defined melting point of 78–80°C) .
Functionalization and Derivative Design
Basic: Q. Q5. What strategies enable diversification at the 2-position of the thieno-thiazole core?
- Halogenation : Sandmeyer conditions (CuCl₂/CuBr₂) introduce Cl/Br groups (e.g., compound 4 , 84% yield) .
- Thiol substitution : Use thiols (e.g., propane-1-thiol) in DMSO at 50°C to form thioethers (e.g., compound 8 , 84% yield) .
- Amination : React with pyrrolidine in DMF (100°C, 1 hour) to generate amine derivatives (e.g., compound 10 , 55% yield) .
Advanced: Q. Q6. How can steric hindrance at the 2-position be addressed during amination?
- Use bulky amine nucleophiles (e.g., 3-(dimethylamino)propylamine) with K₂CO₃ in DMSO to enhance reactivity .
- Increase reaction temperature (e.g., 100–120°C) to overcome kinetic barriers .
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
Biological Evaluation
Basic: Q. Q7. What assays are suitable for preliminary screening of antioxidant activity?
- DPPH radical scavenging : Measure absorbance reduction at 517 nm (e.g., IC₅₀ values for thieno-thiazole derivatives) .
- Ferric reducing antioxidant power (FRAP) : Quantify Fe³⁺→Fe²⁺ conversion .
- In vitro anti-inflammatory assays : Monitor inhibition of COX-2 or TNF-α production .
Advanced: Q. Q8. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to boost antioxidant activity (e.g., compound 15 with 40% higher activity than parent) .
- Optimize logP values (e.g., via ester-to-amide conversion) to improve membrane permeability .
- Use molecular docking to predict binding affinity with targets like NADPH oxidase .
Data Contradictions and Troubleshooting
Advanced: Q. Q9. How should researchers reconcile discrepancies in yields across similar reactions?
- Variable solvent purity : DMF with trace water may hydrolyze esters (e.g., methyl ester → carboxylic acid). Use anhydrous solvents and molecular sieves .
- Competing reaction pathways : For example, diethanolamine may form both desired product 12 (34%) and dimethylamine byproduct 13 (15%) in DMF. Confirm solvent compatibility with nucleophiles .
- Column chromatography artifacts : Gradient elution (PE/EtOAc 5:1 → 1:1) resolves co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
